

"Ethyl 2-(cyclopropylamino)acetate" literature review and background

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Compound of Interest

Compound Name: Ethyl 2-(cyclopropylamino)acetate

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An In-depth Technical Guide to Ethyl 2-(cyclopropylamino)acetate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 2-(cyclopropylamino)acetate, also known as ethyl N-cyclopropylglycinate, is a key chemical intermediate with significant applications in medicinal chemistry and drug development. Its structure combines a glycine ethyl ester backbone with a cyclopropyl amine, a moiety of increasing importance in modern pharmacology. The cyclopropyl group offers a unique combination of rigidity and metabolic stability, making it a desirable feature in the design of novel therapeutics.^{[1][2]} This guide provides a comprehensive review of the synthesis, properties, and applications of **Ethyl 2-(cyclopropylamino)acetate**, with a focus on its role as a versatile building block for complex bioactive molecules, particularly kinase inhibitors.

The Role of the Cyclopropyl Moiety in Drug Design

The cyclopropane ring is a highly valuable structural unit in medicinal chemistry. Despite its simple three-carbon structure, it confers several advantageous properties to drug candidates:

- **Metabolic Stability:** The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to

linear alkyl chains.^[2] This can increase a drug's half-life and reduce potential drug-drug interactions.

- **Conformational Rigidity:** The strained ring structure acts as a rigid linker, locking flexible molecules into a specific, bioactive conformation. This can lead to increased binding potency and selectivity for the target protein.^{[1][3]}
- **Improved Physicochemical Properties:** The cyclopropyl group can modulate properties such as lipophilicity and solubility, helping to optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.
- **Bioisosteric Replacement:** It is often used as a bioisostere for double bonds or gem-dimethyl groups, maintaining or improving biological activity while altering other molecular properties.^[3]

These characteristics have led to the incorporation of cyclopropyl groups in numerous FDA-approved drugs, where they are critical for efficacy and safety.^{[4][5]} **Ethyl 2-(cyclopropylamino)acetate** serves as a readily available scaffold to introduce this valuable moiety into larger, more complex molecules.

Synthesis of Ethyl 2-(cyclopropylamino)acetate

The synthesis of **Ethyl 2-(cyclopropylamino)acetate** can be achieved through several standard organic chemistry transformations. One of the most common and efficient methods is the reductive amination of cyclopropanone with ethyl glycinate.

Experimental Protocol: Synthesis via Reductive Amination

This protocol describes a general procedure for the synthesis of **Ethyl 2-(cyclopropylamino)acetate** based on established reductive amination methodologies.^{[6][7]}

Materials:

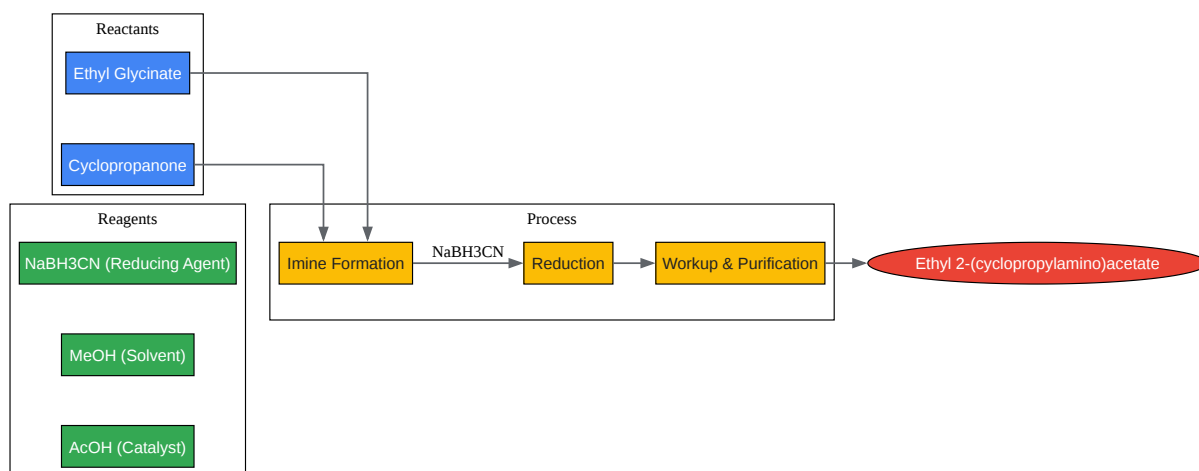
- Ethyl glycinate hydrochloride
- Cyclopropanone ethyl acetal

- Sodium cyanoborohydride (NaBH_3CN)
- Methanol (anhydrous)
- Acetic acid (glacial)
- Diethyl ether
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO_4)
- Argon or Nitrogen gas supply

Procedure:

- To a round-bottom flask under an inert atmosphere (Argon or Nitrogen), add ethyl glycinate hydrochloride and anhydrous methanol. Stir until dissolved.
- Add cyclopropanone ethyl acetal to the solution.
- Carefully add glacial acetic acid to adjust the pH of the reaction mixture to approximately 5-6. This facilitates the formation of the intermediate imine.
- Stir the mixture at room temperature for 1 hour.
- In small portions, carefully add sodium cyanoborohydride to the stirring mixture. Caution: NaBH_3CN is toxic and releases HCN gas upon contact with strong acid. Ensure the reaction is well-ventilated and the pH does not drop too low.
- Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
- Once the reaction is complete, quench the reaction by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases and the pH is basic (~8-9).

- Concentrate the mixture under reduced pressure to remove most of the methanol.
- Partition the remaining aqueous residue with diethyl ether. Separate the organic layer.
- Extract the aqueous layer two more times with diethyl ether.
- Combine all organic extracts and wash sequentially with water and then saturated brine.
- Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by flash column chromatography on silica gel or by vacuum distillation to obtain pure **Ethyl 2-(cyclopropylamino)acetate**.



[Click to download full resolution via product page](#)**Caption:** Reductive Amination Synthesis Workflow.

Physicochemical and Spectroscopic Data

Quantitative data for **Ethyl 2-(cyclopropylamino)acetate** is summarized below. As experimental values for some properties are not widely published, high-quality predicted data from computational models are included and noted.

Data Presentation: Physicochemical Properties

Property	Value	Source/Method
CAS Number	71922-62-8	[8]
Molecular Formula	C ₇ H ₁₃ NO ₂	PubChem[9]
Molecular Weight	143.18 g/mol	PubChem[9]
Monoisotopic Mass	143.09464 Da	PubChem[9]
Physical Form	Liquid (Predicted)	-
Boiling Point	Not available	-
Density	Not available	-
XlogP (Lipophilicity)	0.6	PubChem (Predicted)[9]

Spectroscopic Characterization

While specific spectra are not publicly available, the expected spectroscopic characteristics can be reliably predicted based on the molecule's structure.

- ¹H NMR Spectroscopy:
 - Ethyl Group (CH₂CH₃): A triplet integrating to 3H around δ 1.2-1.3 ppm (for the CH₃) and a quartet integrating to 2H around δ 4.1-4.2 ppm (for the O-CH₂) are expected.[10][11]
 - Methylene Group (N-CH₂-C=O): A singlet or doublet integrating to 2H is expected, likely in the δ 3.3-3.5 ppm range.

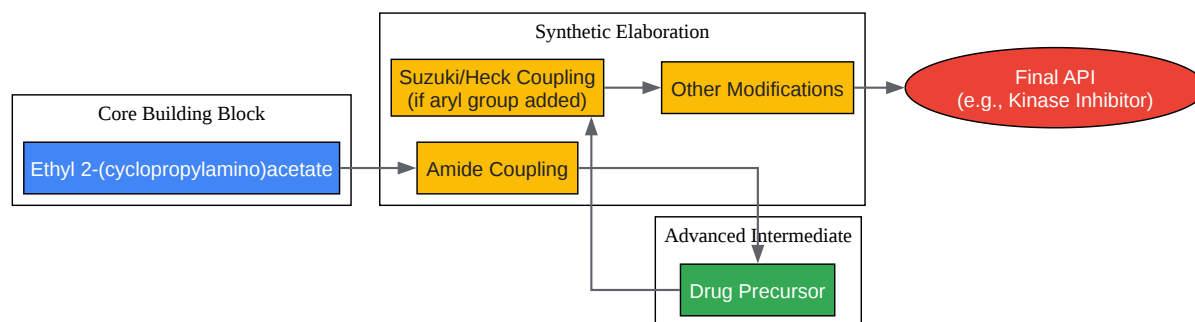
- Cyclopropyl Group (CH-CH₂CH₂): A complex multiplet for the methine proton (N-CH) is expected around δ 2.2-2.5 ppm, and multiplets for the four methylene protons in the upfield region of δ 0.3-0.8 ppm.
- Amine Proton (NH): A broad singlet, the chemical shift of which is dependent on concentration and solvent.
- ¹³C NMR Spectroscopy:
 - Carbonyl Carbon (C=O): A peak around δ 172-175 ppm.
 - Ethyl Group: Peaks around δ 60-62 ppm (O-CH₂) and δ 14-15 ppm (CH₃).
 - Methylene Carbon (N-CH₂): A peak around δ 50-55 ppm.
 - Cyclopropyl Group: A peak for the methine carbon (N-CH) around δ 30-35 ppm and peaks for the methylene carbons around δ 3-8 ppm.
- Infrared (IR) Spectroscopy:
 - C=O Stretch (Ester): A strong, sharp absorption band in the range of 1735-1750 cm⁻¹.[\[12\]](#)
[\[13\]](#)
 - C-O Stretch (Ester): A strong band in the 1000-1300 cm⁻¹ region.[\[12\]](#)
 - N-H Stretch (Secondary Amine): A moderate, single absorption band around 3300-3350 cm⁻¹.
 - C-H Stretch (Aliphatic/Cyclopropyl): Multiple bands just below 3000 cm⁻¹. The C-H bonds of the cyclopropyl ring may show a characteristic band slightly above 3000 cm⁻¹.[\[14\]](#)
- Mass Spectrometry (EI):
 - Molecular Ion (M⁺): A peak at m/z = 143.
 - Key Fragments: Common fragmentation pathways for esters include the loss of the alkoxy group (-OC₂H₅, m/z = 45) leading to a fragment at m/z 98, and McLafferty rearrangement

if sterically possible. Alpha-cleavage next to the nitrogen is also a likely fragmentation pathway.[15][16]

Applications in Drug Development

Ethyl 2-(cyclopropylamino)acetate is primarily utilized as a versatile building block for the synthesis of more complex molecules, especially in the development of kinase inhibitors.[4][5] Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

The N-cyclopropylglycine core of the molecule provides a rigid and metabolically stable anchor that can be elaborated upon to create potent and selective inhibitors. The secondary amine and the ester group serve as convenient handles for further chemical modifications, such as amide bond formation or reduction, to build out the final drug molecule.



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Caption: Role in a General Drug Synthesis Workflow.

Safety and Handling

While a specific Safety Data Sheet (SDS) for **Ethyl 2-(cyclopropylamino)acetate** is not widely available, safe handling procedures should be based on its structural components: a secondary

amine and an ethyl ester.

- Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[\[17\]](#)[\[18\]](#)
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing.[\[19\]](#)
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents, acids, and bases.
- Fire Safety: The compound is likely flammable. Keep away from heat, sparks, and open flames. Use appropriate fire extinguishers (dry chemical, CO₂, or alcohol-resistant foam).[\[20\]](#)
- First Aid:
 - Skin Contact: Immediately wash with soap and plenty of water.[\[17\]](#)
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[\[17\]](#)
 - Inhalation: Move to fresh air.
 - Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

Conclusion

Ethyl 2-(cyclopropylamino)acetate is a valuable and versatile intermediate for the pharmaceutical industry. Its utility stems from the strategic incorporation of the cyclopropyl group, which imparts enhanced metabolic stability and conformational rigidity to target molecules. This guide has provided an overview of its synthesis, physicochemical properties, and its crucial role as a building block in the development of advanced therapeutics like kinase inhibitors. As drug discovery continues to demand molecules with highly optimized properties, the use of scaffolds such as **Ethyl 2-(cyclopropylamino)acetate** is expected to grow, further cementing the importance of the cyclopropyl moiety in modern medicinal chemistry.

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